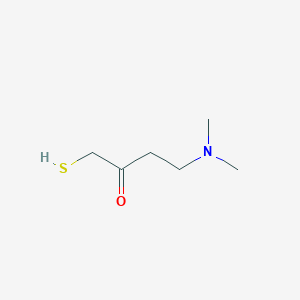

4-(Dimethylamino)-1-sulfanylbutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

60872-44-8 |

|---|---|

Molecular Formula |

C6H13NOS |

Molecular Weight |

147.24 g/mol |

IUPAC Name |

4-(dimethylamino)-1-sulfanylbutan-2-one |

InChI |

InChI=1S/C6H13NOS/c1-7(2)4-3-6(8)5-9/h9H,3-5H2,1-2H3 |

InChI Key |

IENVBCNIHMNVMK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)CS |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Dimethylamino 1 Sulfanylbutan 2 One

Retrosynthetic Analysis and Key Disconnections for the 4-(Dimethylamino)-1-sulfanylbutan-2-one Structure

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the analysis focuses on strategically breaking the C-S and C-N bonds, which represent the most logical disconnections for simplifying the structure.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: C-S Disconnection First. The initial disconnection breaks the carbon-sulfur bond. This can be approached in two ways:

A disconnection corresponding to a Michael-type addition reaction leads to a thiol equivalent (synthon: HS⁻) and an α,β-unsaturated aminoketone precursor, 4-(dimethylamino)but-3-en-2-one. This pathway is attractive as it utilizes the reactivity of the conjugated system.

A disconnection based on nucleophilic substitution points to a sulfur nucleophile and a precursor with a leaving group at the C-1 position, such as 4-(dimethylamino)-1-halobutan-2-one.

Pathway B: C-N Disconnection First. This strategy involves the disconnection of the carbon-nitrogen bond at the C-4 position. A reductive amination approach would lead to dimethylamine (B145610) and a β-thioketo-aldehyde, 1-sulfanylbutane-2,4-dione, or a protected equivalent. This simplifies the nitrogen introduction to a well-established transformation.

The goal of this analysis is to identify multiple synthetic routes, allowing for comparison and optimization based on factors like precursor availability, reaction efficiency, and functional group compatibility. wikipedia.org

Strategies for Carbon-Sulfur Bond Formation

The formation of the C-S bond is a critical step in the synthesis of the target molecule. Several methodologies can be employed, each with distinct advantages and mechanistic pathways.

The Thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful and widely used method for forming C-S bonds. researchgate.netsrce.hr This reaction is highly efficient for creating β-thioether and β-thioketone structures. ulaval.ca In the context of synthesizing this compound, this strategy would involve the reaction of a sulfur nucleophile, such as hydrogen sulfide (B99878) or a protected thiol, with the precursor 4-(dimethylamino)but-3-en-2-one.

The reaction is typically catalyzed by either a base or a Lewis acid. ulaval.ca

Base Catalysis: A base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. mdpi.com

Lewis Acid Catalysis: A Lewis acid coordinates to the carbonyl oxygen of the α,β-unsaturated system, activating it towards nucleophilic attack by the thiol. ulaval.ca Various metal salts, including those of iron, copper, and zinc, have been shown to be effective catalysts. ulaval.ca

The choice of catalyst can influence reaction rates and selectivity. A summary of potential catalysts is presented below.

| Catalyst Type | Examples | Role |

| Base Catalysts | Organic amines (e.g., triethylamine), Hydroxides (e.g., NaOH) | Generates thiolate anion for nucleophilic attack. mdpi.com |

| Lewis Acid Catalysts | Fe(OTf)₂, Cu(OAc)₂, ZnCl₂ | Activates the carbonyl system towards addition. ulaval.ca |

| Organocatalysts | Phosphines, Chiral Amines | Can provide asymmetric induction and rate acceleration. |

An alternative and classical approach to C-S bond formation is the nucleophilic substitution (Sₙ2) reaction. This method involves the reaction of a thiolate anion with an alkyl halide or another substrate bearing a suitable leaving group. For the synthesis of this compound, this would require a precursor such as 4-(dimethylamino)-1-halobutan-2-one (e.g., the chloro- or bromo- derivative).

The sulfur nucleophile can be generated from various sources, including:

Sodium hydrosulfide (B80085) (NaSH) for the direct introduction of the -SH group.

Sodium thiomethoxide (NaSMe) or other alkyl thiolates if a protected thiol is desired, followed by a deprotection step.

Thiourea (B124793), which acts as a thiol surrogate, followed by hydrolysis to release the free thiol.

The success of this reaction depends on the reactivity of the electrophilic carbon and the strength of the leaving group. α-Haloketones are generally good electrophiles for Sₙ2 reactions.

Modern synthetic chemistry offers advanced methods for C-S bond formation that proceed through radical or transition-metal-catalyzed pathways. While often applied to more complex structures, these principles can be adapted for the target molecule.

Radical Thiol-ene Reactions: A radical-based approach could involve the anti-Markovnikov addition of a thiol (H₂S) across a terminal alkene. A precursor like 4-(dimethylamino)but-1-en-4-ol could be envisioned, followed by oxidation of the alcohol. This reaction is typically initiated by light or a radical initiator.

Transition Metal Catalysis: Cross-coupling reactions catalyzed by metals like palladium, copper, or nickel are highly effective for C-S bond formation, particularly in aryl systems. For an aliphatic substrate, a potential, though less common, route could involve the coupling of a thiol with a vinyl halide or triflate precursor.

Methodologies for Incorporating the Tertiary Amine Functionality

The introduction of the dimethylamino group is the second key transformation in the synthetic plan.

Reductive amination is one of the most versatile and widely used methods for forming C-N bonds and synthesizing amines. masterorganicchemistry.com The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org

To synthesize this compound via this route, a dicarbonyl precursor such as 1-sulfanylbutane-2,4-dione (or a protected version like 1-(acetylthio)butane-2,4-dione) would be reacted with dimethylamine in the presence of a suitable reducing agent.

Several reducing agents can be employed, each with specific advantages regarding reactivity and selectivity. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone or aldehyde. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, PtO₂) is another effective method, often favored in industrial settings for its clean workup.

A comparison of common reducing agents for this transformation is provided in the table below.

| Reducing Agent | Key Features |

| Sodium Borohydride (B1222165) (NaBH₄) | Can be used, but may require a two-step process (imine formation then reduction) to avoid reducing the starting carbonyl. masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions; allows for a one-pot reaction. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, effective, and non-toxic alternative to cyanoborohydride. masterorganicchemistry.com |

| Borohydride Exchange Resin (BER) | A solid-supported reagent that simplifies work-up and purification. koreascience.kr |

| Catalytic Hydrogenation (H₂/Pd, Pt) | "Green" method with high atom economy, but may not be compatible with other reducible functional groups. rsc.org |

Mannich-Type Reactions and Related Carbon-Nitrogen Bond Formations

The Mannich reaction is a cornerstone in the synthesis of β-amino ketones, making it a highly relevant pathway for producing this compound. This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) and a secondary amine, such as dimethylamine.

A plausible Mannich-type approach to this compound would involve the reaction of a suitable ketone precursor with dimethylamine and formaldehyde. The key challenge in this specific synthesis is the incorporation of the sulfanyl (B85325) group. One potential strategy involves using a ketone precursor that already contains the thiol group, such as 1-sulfanylpropan-2-one. However, the free thiol group can interfere with the reaction, necessitating the use of a protecting group.

An alternative and more common approach is the use of a precursor where the thiol group is introduced later in the synthetic sequence. For instance, a Mannich reaction could be performed on a ketone with a leaving group at the desired position, which is subsequently displaced by a sulfur nucleophile.

The formation of the carbon-nitrogen bond is the key step in the Mannich reaction. The reaction proceeds via the formation of an Eschenmoser's salt precursor, which is an iminium ion. This electrophilic species then reacts with the enol form of the ketone to form the desired β-amino ketone. The efficiency of this reaction can be influenced by factors such as the choice of solvent, temperature, and the nature of the reactants.

Alkylation of Amine Precursors

Direct alkylation of a primary or secondary amine is another fundamental method for the formation of carbon-nitrogen bonds and a viable route for the synthesis of this compound. This approach involves the reaction of dimethylamine with a suitable electrophilic substrate containing the butan-2-one skeleton and a thiol or protected thiol group.

A potential synthetic route could start with a halo-ketone, such as 4-chloro-1-sulfanylbutan-2-one. The reaction of this precursor with dimethylamine would lead to the desired product through a nucleophilic substitution reaction. The success of this method depends on the reactivity of the halide and the nucleophilicity of the amine.

The table below outlines a comparison of potential substrates for the alkylation of dimethylamine.

| Substrate | Leaving Group | Potential Advantages | Potential Challenges |

| 4-chloro-1-sulfanylbutan-2-one | Chloride | Readily available starting materials | Potential for side reactions with the thiol group |

| 4-bromo-1-sulfanylbutan-2-one | Bromide | Higher reactivity than chloride | Increased cost and potential for instability |

| 4-tosyl-1-sulfanylbutan-2-one | Tosylate | Excellent leaving group | Requires an additional step for tosylation |

It is important to consider that the presence of the thiol group can lead to side reactions, such as the formation of sulfides. Therefore, protection of the thiol group, for example as a thioester or a thioether, might be necessary before the alkylation step, followed by a deprotection step to yield the final product.

Exploration of One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The development of such strategies for the synthesis of this compound is a desirable goal.

A potential one-pot synthesis could involve a tandem reaction where a Mannich-type reaction is followed by the introduction of the thiol group. For instance, a suitable precursor could first undergo a Mannich reaction with dimethylamine and formaldehyde, and then the resulting intermediate could be reacted in the same pot with a sulfur source, such as sodium hydrosulfide, to introduce the thiol group.

Multicomponent reactions, where three or more reactants combine in a single step to form the product, are also an attractive option. A possible MCR for the synthesis of this compound could involve the reaction of an enolizable ketone, dimethylamine, formaldehyde, and a sulfur-containing reagent in a single step. The design of such a reaction would require careful optimization of the reaction conditions to ensure the desired product is formed with high selectivity.

Development of Sustainable and Green Chemistry Protocols for Synthesis, including Ultrasound-Assisted Methods

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize the environmental impact of chemical processes. The development of sustainable protocols for the synthesis of this compound is an important area of research.

Green chemistry approaches for this synthesis could include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical carbon dioxide.

Catalysis: Employing catalysts to increase reaction efficiency and reduce energy consumption.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Ultrasound-assisted synthesis is a green chemistry technique that can accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. The application of ultrasound to the Mannich reaction or the alkylation of amines could potentially lead to a more efficient and sustainable synthesis of this compound. The high-frequency sound waves create acoustic cavitation, which can enhance mass transfer and increase the reactivity of the reactants.

Role of Catalysis in Synthetic Routes: Investigation of Nucleophilic Organic Catalysts (e.g., DMAP-analogous catalysis) and Organometallic Catalysts

Catalysis plays a pivotal role in modern organic synthesis, and the synthesis of this compound can benefit from the use of various catalytic systems.

Nucleophilic Organic Catalysts: 4-(Dimethylamino)pyridine (DMAP) and its analogs are highly effective nucleophilic catalysts for a wide range of reactions, including acylation, alkylation, and silylation. In the context of the synthesis of this compound, a DMAP-type catalyst could be employed to facilitate the alkylation of a precursor with a suitable electrophile. The catalyst would activate the electrophile, making it more susceptible to nucleophilic attack by the amine.

Organometallic Catalysts: Organometallic catalysts, such as those based on palladium, copper, or rhodium, are powerful tools for the formation of carbon-nitrogen and carbon-sulfur bonds. For example, a palladium-catalyzed cross-coupling reaction could be envisioned for the synthesis of this compound. This might involve the coupling of an organometallic reagent containing the dimethylamino group with a substrate containing the butan-2-one skeleton and a suitable leaving group.

The table below summarizes the potential roles of different catalysts in the synthesis of this compound.

| Catalyst Type | Example | Potential Role in Synthesis |

| Nucleophilic Organic Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Catalyzing the alkylation of a precursor. |

| Organometallic Catalyst | Palladium(0) complexes | Catalyzing C-N or C-S bond formation via cross-coupling reactions. |

| Acid Catalyst | Protic or Lewis acids | Catalyzing the Mannich reaction by activating the carbonyl group. |

| Base Catalyst | Organic or inorganic bases | Promoting the formation of the enolate in the Mannich reaction. |

The choice of catalyst will depend on the specific synthetic route being employed and the desired reaction conditions. The development of new and more efficient catalytic systems will continue to be a key area of research in the synthesis of this compound and related compounds.

Advanced Spectroscopic and Crystallographic Investigations of 4 Dimethylamino 1 Sulfanylbutan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D: 1H, 13C; 2D: COSY, HSQC, HMBC)

No published studies containing high-resolution 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR data for 4-(Dimethylamino)-1-sulfanylbutan-2-one could be located. Such data would be essential for the unambiguous assignment of proton and carbon signals and for establishing the connectivity of the molecular structure.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting of Functional Groups

Experimental infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. These techniques would provide valuable information regarding the characteristic vibrational frequencies of its functional groups, including the carbonyl (C=O), dimethylamino (-N(CH₃)₂), and sulfanyl (B85325) (-SH) moieties.

Hypothetical IR and Raman Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

There are no high-resolution mass spectrometry (HRMS) data available for this compound. HRMS would be critical for confirming the precise molecular formula by providing a highly accurate mass measurement and for elucidating potential fragmentation pathways under mass spectrometric conditions.

Hypothetical HRMS Data Table

| m/z (Calculated) | m/z (Observed) | Molecular Formula |

|---|

X-ray Crystallography for Solid-State Molecular Geometry, Conformation, and Intermolecular Interactions

No crystallographic data for this compound has been reported. X-ray crystallography would be the definitive method to determine its solid-state three-dimensional structure, including bond lengths, bond angles, conformational preferences, and any intermolecular interactions such as hydrogen bonding.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if synthesized enantiomerically)

Information regarding the synthesis of enantiomerically enriched this compound and any subsequent analysis by chiroptical spectroscopy, such as circular dichroism (CD), is not present in the available scientific literature. CD spectroscopy would be essential for determining the enantiomeric excess and studying the stereochemical properties of the molecule if it were to be synthesized in a chiral form.

Chemical Reactivity and Mechanistic Pathways of 4 Dimethylamino 1 Sulfanylbutan 2 One

Reactivity at the Ketone Carbonyl:

The ketone carbonyl group in 4-(dimethylamino)-1-sulfanylbutan-2-one is a primary site for chemical reactions due to the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the final addition product. youtube.com

The reactivity of the carbonyl group can be influenced by both steric and electronic factors. In the case of this compound, the presence of the dimethylamino group at the 4-position may have a modest electronic influence on the carbonyl group.

A variety of nucleophiles can participate in these addition reactions, leading to a diverse array of products. The nature of the nucleophile determines whether the addition is reversible or irreversible. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents and organolithium compounds, lead to irreversible additions, while weaker nucleophiles, such as water, alcohols, and amines, result in reversible additions.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH4) | Secondary alcohol |

| Organometallic | Methylmagnesium bromide (CH3MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amine | Ammonia (B1221849) (NH3) | Imine (after dehydration) |

| Alcohol | Ethanol (CH3CH2OH) | Hemiketal |

Subsequent transformations of the initial addition products can lead to a greater diversity of molecular architectures. For instance, the dehydration of an intermediate formed from the addition of a primary amine leads to the formation of an imine.

α-Functionalization and Enolization Chemistry

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity. This allows for the formation of enolates, which are powerful nucleophiles in their own right. libretexts.org The formation of an enolate can be achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. masterorganicchemistry.com

For this compound, there are two α-carbons, at the C1 and C3 positions. The protons on the C1 carbon, being adjacent to the sulfanyl (B85325) group, and the protons on the C3 carbon are both acidic. The relative acidity will depend on the electronic effects of the neighboring groups.

Enolates can react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. This process is known as α-functionalization.

Table 2: Examples of α-Functionalization Reactions via Enolates

| Electrophile | Reagent Example | Product Type |

| Alkyl halide | Iodomethane (CH3I) | α-Alkylated ketone |

| Aldehyde | Benzaldehyde (C6H5CHO) | β-Hydroxy ketone (Aldol addition) |

| Halogen | Bromine (Br2) | α-Halogenated ketone |

Keto-enol tautomerism is an equilibrium between the ketone form and its corresponding enol isomer. masterorganicchemistry.com This equilibrium is typically catalyzed by either acid or base. While the keto form is generally more stable, the enol form is a key intermediate in many reactions of ketones. masterorganicchemistry.com

Transformations of the Tertiary Amine Group:

The tertiary amine functionality in this compound provides a basic and nucleophilic center, enabling a range of chemical transformations.

Protonation Equilibria and Basicity Studies

As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, rendering it basic. In the presence of an acid, the amine can be protonated to form a quaternary ammonium (B1175870) salt. The basicity of the amine is quantified by its pKa value, which for a typical tertiary amine is in the range of 9-11. The pKa of the conjugate acid of 4-(dimethylamino)butan-2-one, a structurally similar compound, has been reported to be 8.4. nih.gov

The position of the protonation equilibrium is dependent on the pH of the solution. At a pH below the pKa, the protonated form will predominate, while at a pH above the pKa, the unprotonated, free amine form will be the major species.

Quaternization Reactions and Formation of Ammonium Salts

The nucleophilic nature of the tertiary amine allows it to react with electrophiles, such as alkyl halides, in a process known as quaternization. researchgate.net This reaction leads to the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a positive charge. google.com

The rate of quaternization is influenced by the nature of the alkylating agent and the reaction conditions. For example, the reaction of poly[2-(dimethylamino)ethyl methacrylate] with various alkyl halides has been studied to understand the kinetics of this process. researchgate.net

Table 3: Examples of Quaternization Reactions

| Alkylating Agent | Product |

| Iodomethane (CH3I) | N,N,N-trimethyl-4-oxo-3-sulfanylbutan-1-aminium iodide |

| Benzyl bromide (C6H5CH2Br) | N-benzyl-N,N-dimethyl-4-oxo-3-sulfanylbutan-1-aminium bromide |

Investigation of Amine-Catalyzed Reactions (e.g., analogous to DMAP-catalyzed processes)

4-(Dimethylamino)pyridine (DMAP) is a well-known and highly effective nucleophilic catalyst for a variety of reactions, particularly acyl transfer reactions. nih.gov The catalytic activity of DMAP stems from the ability of the dimethylamino group to stabilize the positive charge that develops on the pyridine (B92270) nitrogen in the key catalytic intermediate.

Given the structural similarity of the dimethylamino group in this compound, it is conceivable that this compound could exhibit catalytic activity in certain reactions, analogous to DMAP. The mechanism of DMAP catalysis typically involves the initial reaction of the amine with an electrophile (e.g., an acid anhydride) to form a highly reactive intermediate, which is then attacked by the substrate (e.g., an alcohol). nih.gov

Further investigation would be required to determine if this compound can act as an effective catalyst and to elucidate the specific mechanistic pathways involved. The presence of other functional groups, namely the ketone and the thiol, could potentially influence its catalytic properties, either by participating in the reaction or by sterically hindering the amine's access to the substrate.

Reactivity of the Sulfanyl Moiety

The sulfanyl group (-SH) is a key center of reactivity in the molecule, capable of participating in oxidation, nucleophilic reactions, and coordination with metals.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the sulfanyl group exists in its most reduced state and is susceptible to oxidation. Controlled oxidation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.netresearchgate.net This transformation is one of the most fundamental reactions of organosulfur compounds.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final product. nih.gov For instance, mild oxidants may favor the formation of the sulfoxide, while stronger oxidants or stoichiometric excess will push the reaction towards the sulfone. organic-chemistry.org Hydrogen peroxide is often considered an environmentally benign ("green") oxidant for these transformations. nih.gov The selectivity of the oxidation can be controlled by factors such as temperature and the use of catalysts. organic-chemistry.orgsci-hub.se

Table 1: Potential Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) (1 equiv.) | 4-(Dimethylamino)-1-sulfinylbutan-2-one (Sulfoxide) |

| This compound | Hydrogen Peroxide (H₂O₂) (>2 equiv.) | 4-(Dimethylamino)-1-sulfonylbutan-2-one (Sulfone) |

Nucleophilic Reactivity and C-S Bond Cleavage Studies

The sulfanyl group is inherently nucleophilic due to the lone pairs of electrons on the sulfur atom. It can participate in various reactions where it attacks an electrophilic center. In its deprotonated form, the thiolate anion (R-S⁻), its nucleophilicity is significantly enhanced.

Studies on analogous organosulfur compounds show that the carbon-sulfur (C-S) bond can be cleaved under certain conditions. nih.gov Nucleophilic substitution reactions, where another nucleophile displaces the sulfanyl group or a derivative, are a plausible pathway for C-S bond cleavage. nih.gov The mechanism of such cleavage reactions can be complex and may proceed through bimolecular nucleophilic substitution (Sₙ2) pathways. nih.gov The nature of the nucleophile and the solvent system can have a significant impact on the reaction mechanism and its energetic favorability. nih.gov

Metal Coordination and Potential as a Ligand in Organometallic Complexes

The sulfur atom, with its available lone pairs, can act as a soft Lewis base, enabling it to coordinate with various metal centers to form organometallic complexes. libretexts.orglibretexts.org Ligands containing sulfur are important in coordination chemistry and catalysis. libretexts.org

Furthermore, this compound is a multifunctional ligand. The presence of the dimethylamino group provides a second potential coordination site (a hard Lewis base). This makes the compound a potential bidentate ligand, capable of binding to a metal center through both the sulfur and nitrogen atoms, forming a stable chelate ring. The specific coordination mode would depend on the metal ion, its oxidation state, and the reaction conditions. uomustansiriyah.edu.iqmdpi.com

Intramolecular Cyclization and Rearrangement Processes Involving Multiple Functional Groups

The proximity of the amino, ketone, and sulfanyl groups within the same molecule creates opportunities for intramolecular reactions. wiley-vch.de Such cyclization reactions are powerful tools in organic synthesis for constructing heterocyclic ring systems. researchgate.netnih.gov

For example, an intramolecular nucleophilic attack of the nitrogen atom of the dimethylamino group on the electrophilic carbonyl carbon of the ketone could potentially lead to a cyclic hemiaminal-like intermediate. Similarly, the sulfanyl group could attack the ketone, particularly after deprotonation to the more nucleophilic thiolate, to form a cyclic hemithioacetal. These processes can be influenced by acid or base catalysis. libretexts.org Rearrangement reactions, which involve the migration of an atom or group within the molecule, are also plausible, potentially leading to more stable isomeric structures. wiley-vch.delibretexts.org The development of rhodium-catalyzed cyclization reactions, for instance, has enabled the construction of complex bicyclic skeletons from substrates containing multiple reactive sites. nih.gov

Detailed Mechanistic Investigations using Kinetic, Isotopic Labeling, and Spectroscopic Techniques

Elucidating the precise mechanisms of the reactions described above would require detailed experimental investigations.

Kinetic Studies: By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature), a rate law can be determined. This provides crucial information about the molecularity of the rate-determining step. For instance, kinetic studies of nucleophilic substitution reactions can help distinguish between different mechanistic pathways and identify whether a reaction is subject to base catalysis.

Isotopic Labeling: This powerful technique involves replacing an atom in the reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N) and tracking its position in the products. wikipedia.orgresearchgate.net This can unambiguously determine which bonds are broken and formed during a reaction. researchgate.net For example, to study a potential rearrangement, specific carbon or hydrogen atoms in the this compound backbone could be labeled to map their migration.

Spectroscopic Techniques: Spectroscopy is essential for identifying transient intermediates that may form during a reaction. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to characterize stable products and, in some cases, less stable intermediates. researchgate.net Time-resolved spectroscopic methods, such as stopped-flow absorption spectroscopy, can be used to observe the formation and decay of short-lived species on a millisecond timescale, providing direct evidence for proposed intermediates in a reaction pathway. nih.gov

Theoretical and Computational Studies on 4 Dimethylamino 1 Sulfanylbutan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution

There are no specific studies reporting quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure, molecular orbitals (HOMO/LUMO), and charge distribution of 4-(Dimethylamino)-1-sulfanylbutan-2-one. While DFT is a powerful tool for investigating such properties in various organic molecules, including those with sulfur and nitrogen heteroatoms, this specific compound has not been the subject of such published research.

Conformational Analysis and Energy Landscape Mapping

A detailed conformational analysis and mapping of the energy landscape for this compound are not available in the current body of scientific literature. Such studies are crucial for understanding the molecule's flexibility, preferred three-dimensional structures, and the energy barriers between different conformations, all of which influence its reactivity and interactions.

Computational Modeling of Reaction Pathways and Transition States

Information regarding the computational modeling of reaction pathways and the identification of transition states for reactions involving this compound is not documented. This type of computational investigation is vital for predicting reaction mechanisms, kinetics, and the formation of potential products, but it has yet to be applied to this compound in published research.

Spectroscopic Property Prediction and Validation against Experimental Data

The prediction of spectroscopic properties (such as NMR, IR, and UV-Vis spectra) for this compound through computational methods, and the subsequent validation of these predictions against experimental data, has not been described in available research. This combined experimental and computational approach is a standard practice for confirming the structure and understanding the spectroscopic signatures of new compounds, but it has not been applied to the target molecule in any published work.

Utilization of 4 Dimethylamino 1 Sulfanylbutan 2 One As a Synthetic Building Block and Precursor

Application in the Construction of Diverse Heterocyclic Systems (e.g., Thietanes, Pyridinium-based rings, Pyrimidine (B1678525) derivatives)

The strategic arrangement of functional groups within 4-(dimethylamino)-1-sulfanylbutan-2-one makes it a powerful tool for synthesizing a variety of heterocyclic rings. β-Aminoketones are well-established as crucial intermediates in the preparation of numerous heterocyclic compounds. rsc.orgresearchgate.netnih.gov

Thietanes: Thietanes are four-membered sulfur-containing heterocycles that are valuable intermediates in organic synthesis. beilstein-journals.orgresearchgate.net A primary method for their synthesis involves the intramolecular cyclization of a carbon chain containing a thiol and a suitable leaving group in a 1,3-relationship. nih.gov The this compound molecule is an ideal precursor for such a transformation. While the dimethylamino group itself is a poor leaving group, it can be readily converted into a highly effective one. This is typically achieved by quaternization of the nitrogen atom with an alkylating agent, such as methyl iodide, to form a trimethylammonium salt. Upon treatment with a non-nucleophilic base, the thiol group at the C1 position is deprotonated to a thiolate. This thiolate then acts as an internal nucleophile, attacking the C4 carbon and displacing the trimethylamine (B31210) group via an intramolecular SN2 reaction to yield the thietane (B1214591) ring.

Table 1: Proposed Synthesis of 3-Acetylthietane

| Step | Reagent/Condition | Transformation | Product |

|---|---|---|---|

| 1 | Methyl Iodide (CH₃I) | Quaternization of the tertiary amine | 4-(Trimethylammonio)-1-sulfanylbutan-2-one iodide |

Pyridinium-based rings: Pyridines and their corresponding pyridinium (B92312) salts are ubiquitous in natural products and pharmaceuticals. researchgate.net Synthetic strategies often rely on the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. wikipedia.orgorganic-chemistry.org The this compound can serve as a key component in these syntheses by acting as a precursor to 1-sulfanylbut-3-en-2-one, a vinyl ketone. This reactive intermediate is generated in situ through a base-catalyzed or thermal elimination of dimethylamine (B145610). researchgate.net This vinyl ketone is a potent Michael acceptor and can react with a 1,3-dicarbonyl compound or a suitable enamine in a Michael addition reaction to form a 1,5-dicarbonyl intermediate. Subsequent treatment with ammonium (B1175870) acetate (B1210297) initiates condensation and cyclization, followed by aromatization to furnish a highly substituted pyridine (B92270) ring.

Pyrimidine derivatives: The pyrimidine ring is a core component of nucleobases and numerous bioactive molecules. growingscience.combu.edu.eg A common and powerful method for its construction is the reaction of a three-carbon dielectrophilic fragment with a binucleophile such as urea, thiourea (B124793), or an amidine. bu.edu.egorganic-chemistry.org The carbon backbone of this compound can be harnessed to function as this three-carbon unit. Following the elimination of dimethylamine to form the reactive vinyl ketone intermediate, the molecule presents two electrophilic sites: the carbonyl carbon and the β-carbon of the unsaturated system. The reaction with a binucleophile like thiourea can proceed via an initial Michael addition of a nitrogen or sulfur atom to the vinyl system, followed by an intramolecular cyclization involving the second nucleophilic atom and the ketone carbonyl group. A final dehydration step yields the pyrimidine or dihydropyrimidine (B8664642) derivative. nih.gov

Development of Advanced Organic Scaffolds and Complex Molecular Architectures

The utility of this compound extends beyond simple heterocycles to the assembly of more intricate molecular structures. β-Aminoketones are recognized as valuable building blocks in multicomponent and domino reactions, which allow for the rapid construction of molecular complexity from simple starting materials. rsc.orgnih.gov The ability to generate a reactive vinyl ketone in situ from a stable β-aminoketone precursor is a significant advantage, preventing polymerization and other side reactions associated with the direct handling of volatile and unstable vinyl ketones. researchgate.net

This strategy enables the design of cascade reactions where the initial Michael addition of a nucleophile to the newly formed vinyl ketone triggers subsequent transformations. The presence of the thiol group offers an additional reactive handle for tandem reactions. For example, a reaction sequence could involve Michael addition, followed by a thiol-ene reaction or cyclization involving the sulfanyl (B85325) group, leading to complex polyfunctional or polycyclic systems in a single operation.

Table 2: Potential Scaffolds from this compound Precursor

| Reaction Type | Reactants | Resulting Scaffold |

|---|---|---|

| Domino Michael/Aldol (B89426) | Active methylene (B1212753) compound | Functionalized cyclohexenone |

| Multicomponent Reaction | Aldehyde, Amine, 1,3-dicarbonyl | Densely substituted dihydropyridine |

| Tandem Michael/Cyclization | Binucleophile (e.g., hydrazine) | Fused heterocyclic systems |

Role as a Precursor for Novel Reagents and Catalysts in Organic Synthesis

The combination of nitrogen, oxygen, and sulfur donor atoms makes this compound an attractive candidate for the synthesis of novel ligands for coordination chemistry and catalysis. β-Amino carbonyl compounds are known to form stable complexes with various transition metals. The addition of a soft sulfur donor from the thiol group creates a versatile N,O,S-tridentate ligand framework.

Such ligands can coordinate with a range of metal centers, including soft metals like palladium(II), platinum(II), and copper(I), as well as harder metals. These metal complexes have the potential to serve as catalysts in a variety of organic transformations. For instance, a chiral derivative of this ligand could be used in asymmetric catalysis. The specific combination of hard and soft donor atoms can influence the electronic properties and stability of the metal center, potentially leading to novel catalytic activity and selectivity.

Table 3: Potential Catalytic Applications of Metal Complexes

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |

|---|---|---|

| Palladium (Pd) | N, S - bidentate | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | N, O, S - tridentate | Atom Transfer Radical Cyclization (ATRC) |

| Rhodium (Rh) | N, O - bidentate | Asymmetric hydrogenation (with chiral analog) |

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

To fully exploit the synthetic potential of this compound, it is crucial to understand the relationship between its structure and its chemical reactivity. Structure-reactivity relationship (SAR) studies involve systematically modifying the molecular structure and observing the resulting changes in reaction outcomes, rates, or selectivity. chemrevlett.com Such studies can provide deep insights into reaction mechanisms and guide the design of more efficient synthetic routes.

Several derivatives of the parent compound could be synthesized to probe these relationships:

Variation of the Amino Group: Replacing the dimethylamino group with other tertiary amines (e.g., diethylamino, piperidino, morpholino) would modulate the steric and electronic environment of the molecule. This would likely influence the rate of elimination to form the vinyl ketone, a key reactive step.

Substitution on the Carbon Skeleton: Introducing substituents at the C3 position (α to the carbonyl) would alter the electrophilicity of both the ketone and the resulting Michael acceptor, affecting the rates of subsequent nucleophilic attacks.

Modification of the Sulfanyl Group: Converting the thiol to a thioether (-SR) or protecting it would allow chemists to isolate and study the reactivity of the β-aminoketone moiety independently. Comparing the outcomes of reactions with and without a free thiol would elucidate its specific role in more complex transformations.

Table 4: Proposed Derivatives for Structure-Reactivity Studies

| Derivative Structure | Modification | Property to Study | Expected Impact |

|---|---|---|---|

| 4-(Diethylamino)-1-sulfanylbutan-2-one | Larger N-alkyl groups | Steric hindrance | Slower rate of elimination to vinyl ketone |

| 4-(Morpholino)-1-sulfanylbutan-2-one | Electron-withdrawing N-substituent | Basicity of nitrogen | Altered stability and elimination conditions |

| 3-Methyl-4-(dimethylamino)-1-sulfanylbutan-2-one | α-alkylation | Electrophilicity/Sterics | Altered reactivity of ketone and Michael acceptor |

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment of 4 Dimethylamino 1 Sulfanylbutan 2 One in Research Matrices

Development of Robust Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of "4-(Dimethylamino)-1-sulfanylbutan-2-one" and for real-time monitoring of its synthesis or degradation. The development of robust methods ensures accuracy, precision, and reliability of the analytical results.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of polar and non-polar compounds. For "this compound", a C18 or C8 column would likely provide adequate separation. The mobile phase composition is a critical parameter that needs to be optimized to achieve good resolution and peak shape. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The inclusion of an acidic modifier like formic acid or phosphoric acid in the mobile phase can help to protonate the dimethylamino group, leading to improved peak symmetry. sielc.com UV detection at a wavelength where the carbonyl group exhibits maximum absorbance would be a suitable detection method.

A well-validated HPLC method is crucial for determining the purity of synthesized batches of "this compound" and for tracking the progress of chemical reactions. By periodically analyzing reaction aliquots, the consumption of starting materials and the formation of the product and any by-products can be monitored.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of the polar sulfanyl (B85325) and dimethylamino groups, derivatization of "this compound" may be necessary to improve its volatility and thermal stability, thereby preventing peak tailing and decomposition in the GC system. Silylation is a common derivatization technique for compounds containing active hydrogens.

A GC method coupled with a Flame Ionization Detector (FID) would be suitable for purity assessment, while a mass spectrometry (MS) detector would provide structural information for impurity identification. The choice of the GC column is critical, with mid-polarity columns often being a good starting point for the analysis of such multifunctional compounds.

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which combine the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry, are indispensable for trace analysis and comprehensive impurity profiling of "this compound".

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that allows for the detection and quantification of compounds at very low concentrations. nih.govresearchgate.netnanobioletters.comnih.gov This is particularly important for identifying and quantifying trace-level impurities that may not be detectable by HPLC-UV. The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte and its impurities. lcms.cz This minimizes matrix interference and allows for accurate quantification in complex research matrices.

For impurity profiling, a full-scan MS analysis followed by product ion scanning of the detected impurity peaks can provide valuable structural information, aiding in their identification.

Table 2: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Suggested Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of the analyte |

| Product Ion (m/z) | Specific fragment ions |

| Collision Energy | Optimized for each transition |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities. nih.gov After separation on the GC column, the eluted compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared to spectral libraries for compound identification. For novel impurities not present in libraries, the fragmentation pattern can be analyzed to deduce their structures.

NMR-based Quantification and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information and can also be used for quantitative analysis (qNMR). nih.govsciepub.comresearchgate.net

Quantitative NMR (qNMR):

qNMR offers a primary ratio method of quantification without the need for identical reference standards for each analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of "this compound" and comparing them to the integral of a known amount of an internal standard, the absolute quantity of the target compound can be determined with high precision and accuracy. nih.gov This is particularly useful for the certification of reference materials and for accurate purity assessments.

Reaction Progress Monitoring by NMR:

In-situ NMR or the analysis of reaction aliquots by NMR can provide valuable kinetic and mechanistic information about the synthesis of "this compound". By monitoring the disappearance of reactant signals and the appearance of product signals over time, reaction rates and endpoints can be accurately determined. Specific proton (¹H) or carbon (¹³C) signals unique to the starting materials, intermediates, and the final product can be tracked.

Electrochemical Characterization and Sensing Applications

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the analysis of electroactive compounds. The presence of the sulfanyl and amino groups in "this compound" suggests that it may be electrochemically active.

Electrochemical Characterization:

Techniques such as cyclic voltammetry (CV) can be used to investigate the redox properties of "this compound". By applying a potential sweep to a working electrode immersed in a solution of the compound, one can determine its oxidation and reduction potentials. This information is valuable for understanding its electronic properties and potential involvement in redox reactions.

Electrochemical Sensing:

Based on its electrochemical behavior, novel sensors can be developed for the rapid and selective detection of "this compound". These sensors typically involve the modification of an electrode surface with materials that enhance the electrochemical response of the target analyte. iapchem.orgnih.govmdpi.comnih.gov For instance, carbon-based nanomaterials or metal nanoparticles could be used to modify a glassy carbon electrode to improve its sensitivity and selectivity. mdpi.com Amperometric or voltammetric techniques can then be employed for quantification, offering a portable and low-cost alternative to chromatographic methods for certain applications.

Table 3: Potential Electrochemical Sensing Parameters

| Parameter | Description |

| Working Electrode | Glassy Carbon Electrode (modified) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Electrolyte | Phosphate Buffer Solution (pH 7.4) |

| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) |

| Potential Range | Optimized based on CV data |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Dimethylamino)-1-sulfanylbutan-2-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a ketone precursor (e.g., 4-(dimethylamino)butan-2-one) with a thiolating agent (e.g., H₂S or thiourea derivatives) under controlled pH (neutral to mildly acidic) and temperature (40–60°C) can enhance yield . Catalysts like BF₃·Et₂O or Lewis acids may stabilize intermediates during thiolation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- ¹H NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet near δ 2.2–2.5 ppm. The sulfanyl (-SH) proton may show a broad peak at δ 1.5–2.0 ppm, though it is often absent due to exchange broadening. Adjacent ketone carbonyls deshield neighboring protons, shifting methylene/methyl groups to δ 2.8–3.5 ppm .

- IR : Stretching vibrations for C=O (ketone) appear at ~1700 cm⁻¹, while S-H (if present) is observed near 2550 cm⁻¹. The dimethylamino group shows C-N stretches at ~1250 cm⁻¹ .

- MS : Molecular ion peaks ([M]⁺) should align with the molecular weight (C₆H₁₁NOS, ~145 g/mol). Fragmentation patterns include loss of -SH (34 Da) or dimethylamine (45 Da) .

Q. What purification strategies are effective for removing byproducts like sulfoxides or disulfides?

- Methodological Answer : Oxidative byproducts (e.g., sulfoxides) can be minimized by conducting reactions under inert atmospheres (N₂/Ar) and avoiding strong oxidizing agents. Post-synthesis, selective extraction (e.g., using dichloromethane/water partitioning) or redox quenching (e.g., Na₂S₂O₃ washes) reduces disulfide formation. HPLC with a C18 column and isocratic elution (acetonitrile/water) can resolve polar impurities .

Advanced Research Questions

Q. How does the sulfanyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfanyl (-SH) group acts as a soft nucleophile, favoring reactions with soft electrophiles (e.g., alkyl halides, α,β-unsaturated ketones). Kinetic studies using UV-Vis or ¹H NMR can track thiolate formation (via deprotonation at pH > 9). Competing pathways (e.g., oxidation to disulfides) require monitoring via TLC or in situ Raman spectroscopy .

Q. What mechanistic insights explain contradictory data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, protonation of the dimethylamino group reduces electron-donating effects, destabilizing the ketone and promoting hydrolysis. In basic media, deprotonation of the sulfanyl group forms a thiolate, increasing nucleophilicity but risking oxidation. Stability assays (e.g., accelerated degradation studies at 40–60°C) coupled with LC-MS can identify degradation products and validate reaction pathways .

Q. How can this compound be applied in biological models to study thiol-mediated redox processes?

- Methodological Answer : The sulfanyl group enables participation in redox cycles. In vitro assays (e.g., glutathione peroxidase mimicry) can be conducted by monitoring NADPH oxidation spectrophotometrically at 340 nm. For antimicrobial studies, disk diffusion assays (10–100 µg/mL concentrations) against Gram-positive bacteria (e.g., S. aureus) may reveal activity linked to thiol-disulfide interchange .

Q. What computational methods are suitable for modeling the compound’s electronic structure and reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can optimize geometry and predict NMR chemical shifts. Transition state analysis (e.g., for thiolation or oxidation) using Gaussian or ORCA software identifies energy barriers. Solvent effects (e.g., polarizable continuum models) improve accuracy for reactions in aqueous or alcoholic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.